

An In-depth Technical Guide to the Physical and Chemical Properties of Coccinelline

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Compound of Interest

Compound Name: Coccinine

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Introduction

Coccinelline is a fascinating and biologically active alkaloid found in the hemolymph of ladybird beetles, most notably the seven-spot ladybird (*Coccinella septempunctata*). It serves as a potent defensive chemical, protecting the beetles from predators. This N-oxide alkaloid belongs to the family of perhydroazaphenalenones and has garnered significant interest in the scientific community due to its unique structure and pharmacological activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the physical and chemical properties of coccinelline, detailed experimental protocols, and visualizations of its biological interactions and synthetic pathways.

Physical and Chemical Properties

Coccinelline is a tricyclic alkaloid with a complex stereochemistry. Its physical and chemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₃ NO	[1]
Molecular Weight	209.32782 g/mol	[1]
CAS Number	34290-97-6	[1][2]
Physical State	Not explicitly stated in the provided search results, but likely a solid at room temperature, as is common for alkaloids of similar molecular weight.	
Melting Point	Not explicitly stated in the provided search results.	
Boiling Point	Not explicitly stated in the provided search results.	
Solubility	As an alkaloid N-oxide, coccinelline is expected to have higher polarity and water solubility compared to its free base precursor, precoccinelline. It is likely soluble in polar organic solvents such as methanol, ethanol, and chloroform. However, specific quantitative solubility data is not available in the provided search results.	

Spectral Data

The structural elucidation of coccinelline has been achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of coccinelline have been completely assigned. The chemical shifts are influenced by the stereochemistry of the ring junctions and the presence of the N-oxide functional group.

^1H NMR (Proton NMR): The proton NMR spectrum of coccinelline displays a complex pattern of signals corresponding to the 23 protons in the molecule. Key signals include those for the methyl group and the protons on the three fused piperidine rings.

^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum shows 13 distinct signals, corresponding to each carbon atom in the coccinelline molecule. The chemical shifts provide valuable information about the carbon skeleton and the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

While specific peak values for coccinelline were not found in the search results, the IR spectrum of an N-oxide of a saturated heterocyclic amine like coccinelline would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic rings and the methyl group, typically in the range of $2850\text{--}3000\text{ cm}^{-1}$. A prominent feature would be the N-O stretching vibration, which for tertiary amine oxides usually appears in the region of $950\text{--}970\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of coccinelline. The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M^+) corresponding to its molecular weight (m/z 209). The fragmentation pattern would provide structural information by showing the loss of characteristic fragments.

Experimental Protocols

Isolation and Purification of Coccinelline from *Coccinella septempunctata*

While a detailed, step-by-step protocol for the isolation and purification of coccinelline from *Coccinella septempunctata* is not fully detailed in the provided search results, a general procedure can be outlined based on common alkaloid extraction techniques. This process

typically involves extraction from the ladybird beetles followed by purification using chromatographic methods.

1. Extraction:

- Adult ladybird beetles (*Coccinella septempunctata*) are collected.
- The beetles are typically submerged in a suitable organic solvent, such as methanol or a chloroform/methanol mixture, to extract the alkaloids.
- Alternatively, the hemolymph, which contains a high concentration of coccinelline, can be collected by inducing reflex bleeding.
- The crude extract is then filtered and concentrated under reduced pressure.

2. Purification:

- The concentrated crude extract is subjected to purification, commonly by flash column chromatography over silica gel.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- A solvent gradient is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing coccinelline.
- Fractions containing pure coccinelline are combined and the solvent is evaporated to yield the purified alkaloid.

Total Synthesis of Coccinelline

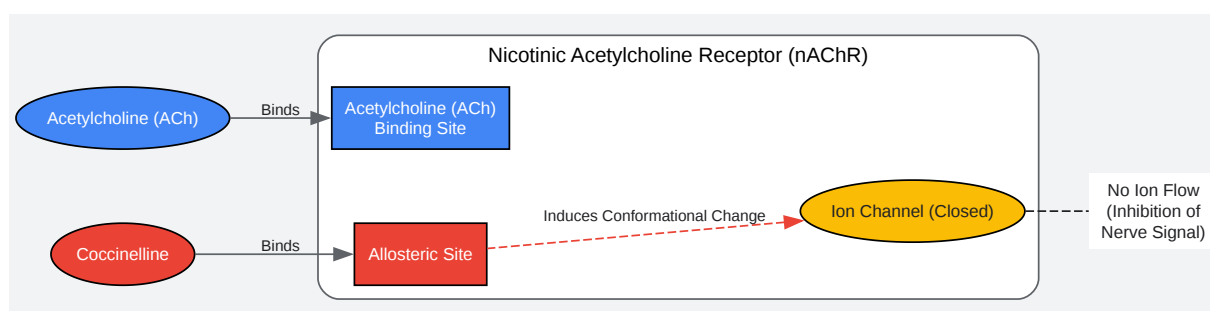
The total synthesis of coccinelline has been accomplished and serves as a confirmation of its structure. One reported synthesis starts from 2,6-lutidine and involves a multi-step process.[\[8\]](#) Another approach describes an 11-step linear synthesis.[\[9\]](#) A stereodivergent total synthesis has also been developed, featuring a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[\[2\]](#)

Biological Activity and Signaling Pathways

Mechanism of Action: Non-competitive Inhibition of Nicotinic Acetylcholine Receptors

Coccinelline functions as a defensive alkaloid by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[8] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Non-competitive inhibition means that coccinelline does not bind to the same site as the endogenous agonist, acetylcholine (ACh). Instead, it is thought to bind to an allosteric site on the receptor, which is a different location from the ACh binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ACh is bound. This blockage of ion flow disrupts normal nerve signaling, leading to the toxic effects observed in predators.



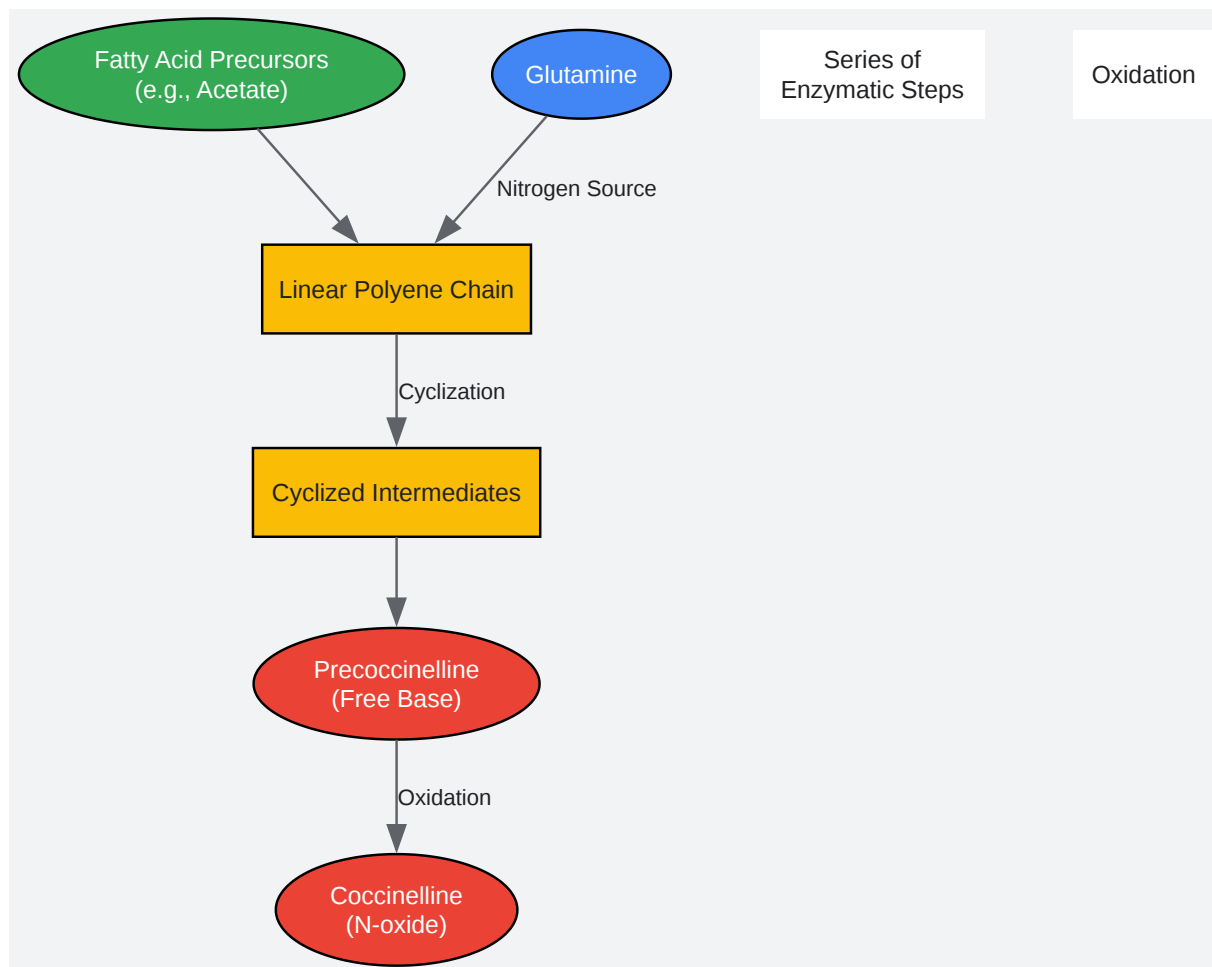
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Non-competitive inhibition of nAChR by coccinelline.

Biosynthesis of Coccinelline

The biosynthesis of coccinelline in ladybird beetles proceeds through a fatty acid pathway, rather than a polyketide pathway.[10][11] In vitro experiments have shown that acetate units are incorporated into the coccinelline backbone, and glutamine serves as the preferred source of the nitrogen atom.[10][11] The biosynthesis is believed to take place in the fat body of the insect.[10][11] While the general pathway is known, the specific enzymes and intermediates

involved in the intricate cyclization and oxidation steps to form the perhydroazaphenalene skeleton of coccinelline are not yet fully elucidated.



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Proposed biosynthetic pathway of coccinelline.

Conclusion

Coccinelline is a structurally complex and biologically significant alkaloid with a unique mode of action. Its role as a defensive agent in ladybird beetles, mediated through the non-competitive inhibition of nicotinic acetylcholine receptors, makes it a compound of interest for further research in neuropharmacology and insecticide development. While much is known about its structure and synthesis, further investigation into its precise physical properties, a detailed and optimized isolation protocol, and the specific enzymatic machinery of its biosynthesis will

provide a more complete understanding of this remarkable natural product. The information compiled in this guide serves as a valuable resource for researchers and professionals dedicated to the exploration and application of novel bioactive compounds.

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